

Comparative Analysis of 2,2,3,5-Tetramethylhexanal and Alternative Aldehydes

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Compound of Interest

Compound Name: 2,2,3,5-Tetramethylhexanal

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For the attention of Researchers, Scientists, and Drug Development Professionals, this guide provides a comparative overview of the predicted properties of **2,2,3,5-Tetramethylhexanal** and the experimentally determined characteristics of its structural and functional analogs. Due to a lack of available experimental data for **2,2,3,5-Tetramethylhexanal**, this document focuses on a side-by-side analysis with well-characterized alternatives to inform research and development decisions.

The highly branched aliphatic aldehyde, **2,2,3,5-Tetramethylhexanal**, is a C10 carbonyl compound. While specific experimental data for this molecule is not readily available in the current scientific literature, its properties can be inferred by comparing it with other C10 aldehydes, such as the linear isomer decanal, and smaller branched aldehydes like 2,2,3-trimethylpentanal. This guide presents a summary of known data for these alternatives to provide a predictive framework for the behavior of **2,2,3,5-Tetramethylhexanal**.

Physicochemical Properties: A Comparative Table

The following table summarizes the known physicochemical properties of decanal and 2,2,3-trimethylpentanal, which can be used to estimate the properties of **2,2,3,5-Tetramethylhexanal**. It is anticipated that **2,2,3,5-Tetramethylhexanal** would have a boiling point lower than the linear decanal due to its branched structure, which reduces the surface area for intermolecular van der Waals forces. Its solubility in water is expected to be very low, similar to other long-chain aldehydes.

| Property | 2,2,3,5-Tetramethylhexanal (Predicted) | Decanal (Aldehyde C-10) | 2,2,3-Trimethylpentanal |
|-------------------|--|--|-------------------------|
| Molecular Formula | C10H20O | C10H20O[1][2] | C8H16O[3] |
| Molecular Weight | 156.27 g/mol | 156.27 g/mol [1] | 128.21 g/mol [3] |
| Boiling Point | Lower than Decanal | 207-209 °C[2] | Not available |
| Melting Point | Not available | 7 °C[2] | Not available |
| Density | ~0.8 g/cm ³ | 0.83 g/cm ³ at 20 °C | Not available |
| Flash Point | Not available | 83 °C | Not available |
| Water Solubility | Very low | Practically insoluble (0.00156 mg/L at 25 °C)[1] | Not available |
| Odor Profile | Likely fruity, waxy | Sweet, waxy, floral, citrus[4] | Not available |

Biological Activity and Toxicological Profile

While no specific biological activity has been documented for **2,2,3,5-Tetramethylhexanal**, an examination of related compounds provides valuable insights. Decanal, a well-studied C10 aldehyde, exhibits notable biological effects.

Decanal has demonstrated antimicrobial and cytotoxic activities. It has shown inhibitory and bactericidal effects against various microorganisms[5]. Furthermore, decanal and other components of sweet orange oil have exhibited significant cytotoxicity against HeLa cells[5]. Some studies also suggest that decanal may have antioxidant properties[5][6]. From a toxicological perspective, decanal is considered to cause serious eye irritation and is harmful to aquatic life with long-lasting effects[7][8]. It is important to note that aldehydes can be reactive molecules and may be associated with certain diseases in humans[9].

Based on this, it is plausible that **2,2,3,5-Tetramethylhexanal** may also exhibit some degree of biological activity, and its toxicological profile should be carefully evaluated.

Experimental Protocols

As no specific synthesis for **2,2,3,5-Tetramethylhexanal** is published, a general and reliable method for the preparation of aldehydes from primary alcohols is presented. The oxidation of the corresponding primary alcohol, 2,2,3,5-tetramethylhexan-1-ol, would be the most direct route to obtain the target aldehyde.

Proposed Synthesis of 2,2,3,5-Tetramethylhexanal via Oxidation of 2,2,3,5-Tetramethylhexan-1-ol

Principle:

Primary alcohols can be selectively oxidized to aldehydes using mild oxidizing agents such as Pyridinium Chlorochromate (PCC). PCC is known to be effective for this transformation without significant over-oxidation to the carboxylic acid, especially when the reaction is performed under anhydrous conditions[10][11][12].

Materials:

- 2,2,3,5-tetramethylhexan-1-ol
- Pyridinium Chlorochromate (PCC)
- Anhydrous Dichloromethane (DCM)
- Celite® or silica gel
- Anhydrous sodium sulfate
- Diethyl ether
- Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
- Magnetic stirrer and heating mantle
- Rotary evaporator

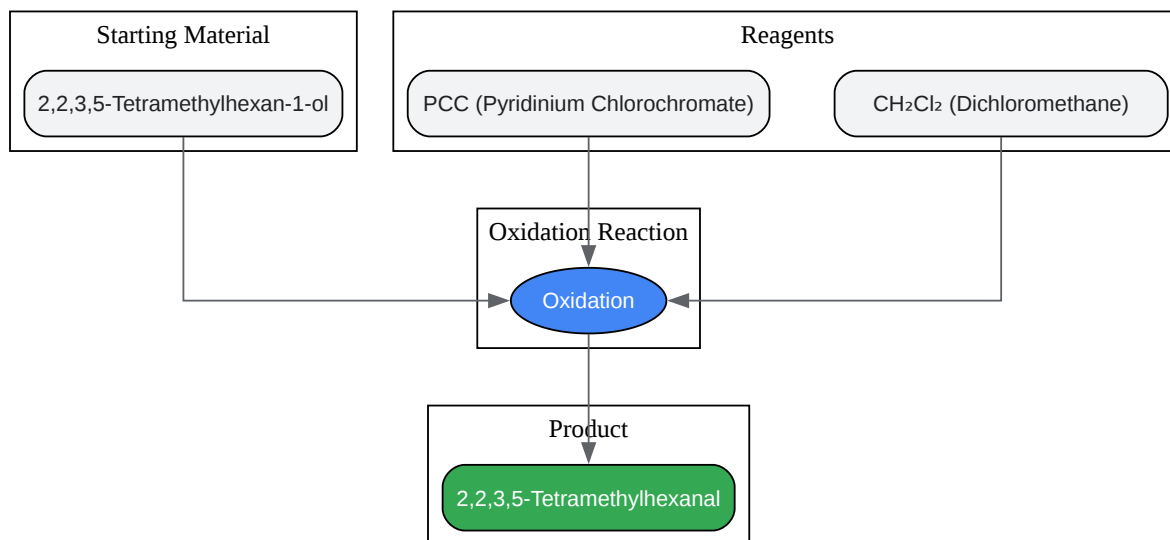
- Chromatography column (for purification)

Procedure:

- **Reaction Setup:** A dry, round-bottom flask equipped with a magnetic stir bar is charged with a solution of 2,2,3,5-tetramethylhexan-1-ol in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
- **Addition of Oxidant:** A slurry of Pyridinium Chlorochromate (PCC) and an adsorbent like Celite® or silica gel in anhydrous dichloromethane is prepared. The adsorbent helps to prevent the formation of a tar-like residue and simplifies the work-up^[13]. This slurry is then added portion-wise to the stirred alcohol solution at room temperature.
- **Reaction Monitoring:** The reaction progress is monitored by thin-layer chromatography (TLC) until the starting alcohol is consumed.
- **Work-up:** Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel or Celite® to remove the chromium byproducts. The filter cake is washed with additional diethyl ether.
- **Purification:** The combined organic filtrates are concentrated under reduced pressure using a rotary evaporator. The resulting crude aldehyde can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
- **Characterization:** The final product, **2,2,3,5-Tetramethylhexanal**, should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Visualizing the Synthesis Workflow

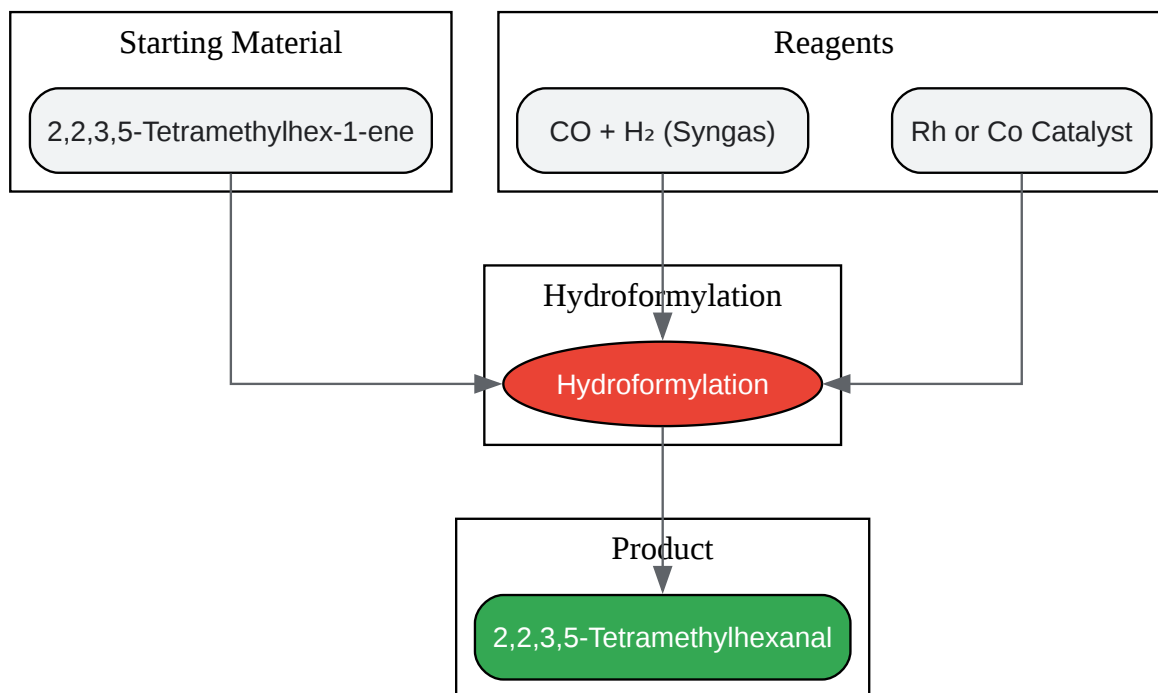
The following diagram illustrates the proposed synthetic pathway for **2,2,3,5-Tetramethylhexanal**.



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Caption: Proposed synthesis of **2,2,3,5-Tetramethylhexanal**.

Another potential synthetic route that could be explored is the hydroformylation of a suitable alkene precursor, such as 2,2,3,5-tetramethylhex-1-ene. Hydroformylation is an industrial process that adds a formyl group and a hydrogen atom across a carbon-carbon double bond to form aldehydes[14].



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Caption: Alternative hydroformylation synthesis route.

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